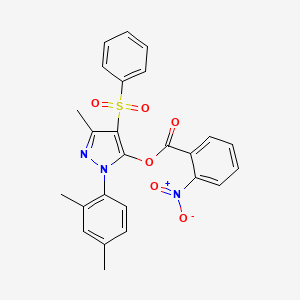

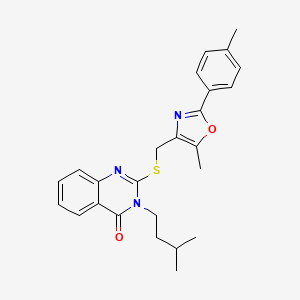

3-isopentyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-isopentyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C25H27N3O2S and its molecular weight is 433.57. The purity is usually 95%.

BenchChem offers high-quality 3-isopentyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-isopentyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

Quinazolinone derivatives have been investigated for their efficiency as corrosion inhibitors. A study reported the synthesis of new quinazolinone compounds and evaluated their inhibition performance against mild steel corrosion in acidic environments. These compounds demonstrated high corrosion inhibition efficiencies, which increased with concentration. The study employed electrochemical methods, surface analysis, and UV-visible spectrometry alongside DFT calculations and Monte Carlo simulation to conclude that these derivatives adsorb on the mild steel surface, forming a protective layer against corrosion. This suggests potential industrial applications in protecting metal surfaces (Errahmany et al., 2020).

Antimicrobial and Antitubercular Activities

Quinazolinone compounds linked with thiazole hybrids have been identified with potent antibacterial action, particularly as anti-tubercular agents. Structural identification and high throughput screening against Mycobacterium tuberculosis have shown that certain derivatives exhibit significant activity, highlighting their potential in developing new antimicrobial agents (Nagaladinne et al., 2020).

Anticancer Properties

Quinazolinone derivatives have been explored for their anticancer properties. Research into substituted quinazolines as antimicrobial agents has demonstrated broad-spectrum activity against various microorganisms, with potential implications in cancer therapy due to their effect on cellular processes. These studies involve the synthesis and screening of derivatives for their effectiveness against specific cancer cell lines, suggesting a promising avenue for developing new anticancer medications (Buha et al., 2012).

Anti-Inflammatory and Analgesic Activities

Some novel isoxazole coupled quinazolin-4(3H)-one derivatives have shown significant analgesic and anti-inflammatory activities, making them potential candidates for new pharmaceuticals in treating pain and inflammation. These compounds have been evaluated using various biological assays, highlighting their therapeutic potential (Saravanan et al., 2013).

Antioxidant Activities

Recent studies have synthesized new polyphenolic derivatives of quinazolin-4(3H)-one, showing significant antioxidant activities. These derivatives were compared with standard antioxidants, demonstrating their potential in combating oxidative stress-related diseases. The addition of phenolic groups to the quinazolinone core was found to enhance antioxidant activity, suggesting their utility in developing novel antioxidants (Pele et al., 2022).

properties

IUPAC Name |

3-(3-methylbutyl)-2-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O2S/c1-16(2)13-14-28-24(29)20-7-5-6-8-21(20)27-25(28)31-15-22-18(4)30-23(26-22)19-11-9-17(3)10-12-19/h5-12,16H,13-15H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHXNCZFGLRMFOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4C(=O)N3CCC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-isopentyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiazole-4-carboxamide](/img/structure/B2559806.png)

![ethyl 1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2559822.png)

![N-(4,6-dichlorobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2559823.png)

![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2559825.png)